
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide
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Overview
Description
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a triazole ring and a pyrimidine ring, which are known for their diverse biological activities. This compound is of interest in various fields such as medicinal chemistry and pharmacology due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Pyrimidine Ring: This step often involves condensation reactions between suitable amines and carbonyl compounds.
Coupling Reactions: The triazole and pyrimidine rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Functional Group Modifications: Introduction of the methoxy and trifluoromethyl groups can be done through nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The triazole and pyrimidine rings are known to bind to active sites of enzymes, inhibiting their activity or modulating their function. The methoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds include other triazole and pyrimidine derivatives, such as:
- 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)-3-(2-methoxyphenyl)urea
- 4-(1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)pyrimidin-2-amine
These compounds share structural similarities but may differ in their biological activities, pharmacokinetics, and therapeutic potential. The unique combination of functional groups in 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide may confer distinct properties that make it a valuable compound for further research and development.
Biological Activity
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methoxy-5-(trifluoromethyl)phenyl)piperidine-4-carboxamide is a complex organic molecule that integrates various heterocyclic structures, suggesting potential biological activity. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and structure-activity relationship (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N9O with a molecular weight of approximately 419.5 g/mol. The structure features:
- A triazole ring that is often associated with antimicrobial and anticancer activities.
- A pyrimidine moiety which is known for its role in nucleic acids and its potential in drug design.
- A piperidine backbone , contributing to the compound's ability to interact with biological targets.
Antimicrobial Activity
Compounds containing triazole and pyrimidine rings have been shown to exhibit significant antimicrobial properties. Preliminary studies indicate that derivatives of this compound may possess:
- Antibacterial activity against various strains of bacteria.
- Antifungal properties , particularly against Candida species.
Anticancer Potential
The anticancer activity of similar compounds has been well-documented. For instance:
- Triazole-linked pyrimidines have demonstrated efficacy against breast cancer cell lines such as MDA-MB231.
Research findings suggest that the structural complexity of this compound may enhance its biological activity compared to simpler derivatives.
The proposed mechanisms of action for this compound include:
- Inhibition of enzyme activity : The compound may bind to the active sites of specific enzymes, thereby blocking their function.
- Interference with cellular pathways : This could lead to apoptosis in cancer cells or inhibition of microbial growth.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the functional groups attached to the triazole and pyrimidine rings can significantly influence the biological activity. For example:
- Substituents on the piperidine ring can alter the lipophilicity and binding affinity to biological targets.
Table 1: Summary of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-Triazole derivatives | Triazole ring present | Antiviral properties |
Pyrimidine-based compounds | Pyrimidine core | Anticancer effects |
Piperidine derivatives | Piperidine structure | Antimicrobial activity |
In Vitro Studies
In vitro assays conducted on various cancer cell lines (e.g., MDA-MB231) have shown promising results for compounds structurally related to this compound. For instance:
- Compounds demonstrated IC50 values ranging from 15 µM to 30 µM against breast cancer cell lines, indicating significant cytotoxicity.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N7O2/c1-32-16-3-2-14(20(21,22)23)8-15(16)28-19(31)13-4-6-29(7-5-13)17-9-18(26-11-25-17)30-12-24-10-27-30/h2-3,8-13H,4-7H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWXFISLIXZFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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